4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
This compound is a benzyloxy-substituted imidazo[4,5-c]pyridine derivative with a carboxylic acid functional group at the 6-position. Its molecular formula is C22H21N3O3, and it has a molecular weight of approximately 375.42 g/mol (calculated based on its formula). The compound is identified by CAS number 842123-98-2 and is classified as a lab-use chemical, though it is currently listed as discontinued by suppliers like CymitQuimica . The benzyloxy group at the para-position of the phenyl ring distinguishes it from structurally related analogs, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(25)17-10-16-19(22-12-21-16)18(23-17)14-6-8-15(9-7-14)26-11-13-4-2-1-3-5-13/h1-9,12,17-18,23H,10-11H2,(H,21,22)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAQDIXJJZMJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the imidazopyridine core through a cyclization reaction, followed by the introduction of the benzyloxyphenyl group via a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazopyridine core can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for coupling reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with imidazo[4,5-c]pyridine structures exhibit significant anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases. For example, studies have highlighted its effectiveness against breast cancer cells by triggering apoptotic pathways .
Antimicrobial Properties
Another area of interest is the antimicrobial activity exhibited by this compound. Preliminary tests suggest that it possesses inhibitory effects against a range of bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes within the bacteria .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis in preclinical models .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Showed antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study 3 | Identified as a potent inhibitor of specific kinases involved in signaling pathways critical for cancer cell survival. |
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group and imidazopyridine core can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related imidazo[4,5-c]pyridine-6-carboxylic acid derivatives, focusing on substituent variations, molecular properties, and available data from literature and commercial sources.
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
The fluorine substituent in 4-(4-fluorophenyl)- reduces steric hindrance but introduces electronegativity, which may improve binding to polar enzyme pockets .
Steric and Electronic Modifications :
- The meta-bromophenyl variant (326.16 g/mol) introduces steric bulk and electron-withdrawing effects, which could hinder metabolic degradation but reduce solubility .
- The para-benzyloxy group in the target compound provides moderate hydrophobicity, balancing solubility and permeability.
Stereochemical Considerations :
- The (4R,6S)-4-phenyl- variant demonstrates the importance of stereochemistry in biological activity, as chiral centers can significantly alter receptor binding . The target compound’s stereochemical data are unspecified in available sources.
Purity and Commercial Availability :
Biological Activity
4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and interactions with biological targets.
Chemical Structure
The compound can be characterized by its complex imidazopyridine structure, which is known to influence its biological activities. The presence of the benzyloxy group is particularly significant in modulating the compound's interaction with biological systems.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of imidazo[4,5-c]pyridine derivatives. For instance, a study investigated various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 4-[4-(benzyloxy)phenyl]-3H-imidazo[4,5-c]pyridine-6-carboxylic acid exhibited significant antibacterial activity against Bacillus cereus and Escherichia coli, with Gram-positive bacteria showing higher sensitivity .
| Compound | Target Bacteria | Activity |
|---|---|---|
| 1 | Bacillus cereus | Active |
| 2 | Escherichia coli | Moderate |
Cytotoxic Effects
The cytotoxic potential of this compound has also been evaluated. In vitro studies demonstrated that derivatives of imidazo[4,5-c]pyridine could inhibit cell proliferation in various cancer cell lines. For example, modifications at specific positions on the imidazopyridine ring were shown to enhance cytotoxicity against human cervical carcinoma cells (HeLa) by disrupting critical cellular processes such as protein prenylation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of imidazopyridine derivatives. Variations in substituents at specific positions significantly affect the compound's activity. For instance, substituents at the C6 position have been identified as critical for maintaining inhibitory activity against target enzymes involved in cancer progression .
Case Studies
- Antimicrobial Efficacy : A series of experiments revealed that introducing different alkyl groups to the imidazopyridine scaffold could enhance antibacterial activity. In particular, compounds with larger hydrophobic groups showed improved interactions with bacterial membranes.
- Cytotoxicity in Cancer Models : A detailed investigation into the effects of 4-[4-(benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid on HeLa cells demonstrated that it could induce apoptosis through mitochondrial pathways. The compound was found to activate caspases involved in programmed cell death.
Q & A
Q. Key Considerations :
- Solvent selection (e.g., DMF or toluene) impacts reaction efficiency .
- Intermediate purification via column chromatography is critical to isolate the carboxylic acid derivative.
How can reaction conditions be optimized to achieve high-purity yields of this compound?
Advanced Research Question
Optimization requires a systematic approach:
Catalyst Screening : Test Pd/C, CuI, or organocatalysts for cyclization efficiency. Evidence suggests Pd-based catalysts improve regioselectivity .
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene reduces side reactions .
Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve yield consistency.
Computational Feedback : Employ reaction path search algorithms (e.g., quantum chemical calculations) to predict optimal conditions, as demonstrated in ICReDD methodologies .
Basic Research Question
NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm) and the benzyloxy methylene group (δ 5.1 ppm) .
- ¹³C NMR : Confirm the carboxylic acid carbon at δ ~170 ppm.
Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the theoretical mass (C₂₁H₁₉N₂O₃: 355.14 g/mol).
IR Spectroscopy : Identify the carboxyl C=O stretch (~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be resolved?
Advanced Research Question
Contradictions often arise from:
Structural Variants : Minor substituent changes (e.g., benzyloxy vs. methoxy groups) alter bioactivity. Compare with analogues in and .
Assay Conditions : Differences in bacterial strains, pH, or solvent (e.g., DMSO concentration) affect results. Standardize protocols using CLSI guidelines.
Metabolite Interference : Test for metabolic stability using liver microsome assays to rule out false negatives.
Q. Methodological Steps :
- Reproduce assays under controlled conditions.
- Use computational docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes .
What are the solubility challenges of this compound, and how can they be addressed in experimental design?
Basic Research Question
Solubility Profile :
- Poor in aqueous buffers; soluble in DMSO (>10 mg/mL) and DMF.
Formulation Strategies :
- Use co-solvents (e.g., PEG-400) for in vitro assays.
- Derivatize as a sodium salt for improved aqueous solubility.
How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
Advanced Research Question
QSAR Modeling : Correlate substituent electronic effects (e.g., Hammett constants) with logP and bioavailability.
Reaction Path Prediction : Apply quantum chemical calculations (e.g., DFT) to simulate carboxylation or ring-modification pathways .
ADMET Prediction : Use tools like SwissADME to optimize metabolic stability and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
